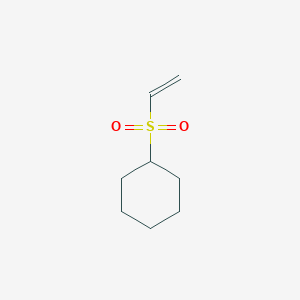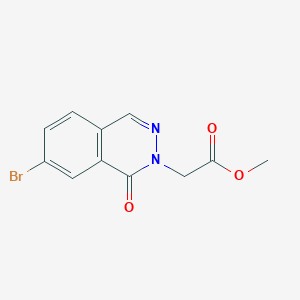
Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.108. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Compounds : Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate serves as a precursor in synthesizing various organic compounds. For instance, it has been used in the preparation of modified Strobilurin derivatives, showing significant antimicrobial activity (Sridhara et al., 2011).
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Compounds synthesized using this chemical have been tested against various bacteria and fungi strains, showing promising antimicrobial activity (Sridhara et al., 2010).
Cytotoxicity and Potential Anticancer Activity : Some studies focus on the cytotoxicity of compounds derived from this compound, suggesting their potential as anticancer agents. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, indicating their potential use in cancer therapy (Salahuddin et al., 2014).
Applications in Organic Chemistry : This compound is also instrumental in advancing organic chemistry research, contributing to the design and synthesis of various organic compounds with potential pharmaceutical applications (M. Čačić et al., 2009).
Mécanisme D'action
Target of Action
The primary target of Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound interacts with EGFR, leading to EGFR inhibition . This inhibition prevents the activation of the downstream signaling pathways that promote cell proliferation and survival. Therefore, the compound’s interaction with its target leads to a decrease in cancer cell proliferation and an increase in cancer cell death .
Biochemical Pathways
The compound affects the EGFR signaling pathway . This pathway is crucial for cell survival and proliferation. When EGFR is inhibited, the downstream effects include decreased cell proliferation, increased apoptosis, decreased angiogenesis, and decreased metastasis .
Result of Action
The compound exhibits potent cytotoxic activities, with IC50 values of 0.92, 1.89, and 0.57 μM against MDA-MB-231 cells, which are significantly lower than that of Erlotinib (IC50 = 1.02 μM), a known EGFR inhibitor . Furthermore, the compound induced apoptosis in MDA-MB-231 cells by 64.4-fold (42.5% compared to 0.66 for the control) . These results suggest that the compound may serve as a potential target-oriented anti-breast cancer agent .
Propriétés
IUPAC Name |
methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-10(15)6-14-11(16)9-4-8(12)3-2-7(9)5-13-14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYNLVTRWXHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
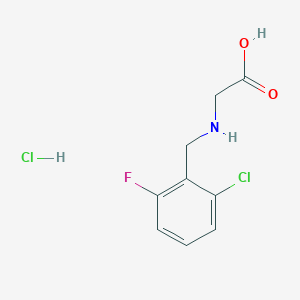
![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)


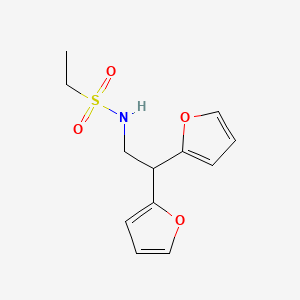
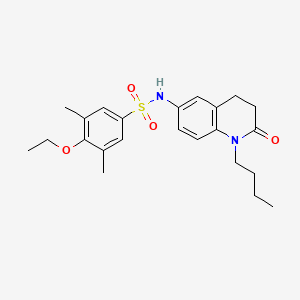
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol](/img/structure/B3004516.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)
![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)
